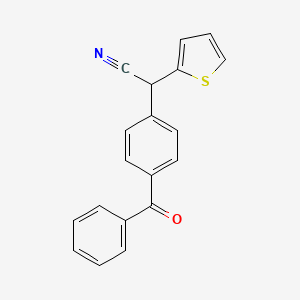

![molecular formula C15H8ClFN2 B3036262 2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile CAS No. 339029-47-9](/img/structure/B3036262.png)

2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile

Vue d'ensemble

Description

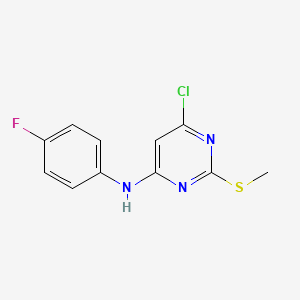

The compound “2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile” is a complex organic molecule that contains a benzenecarbonitrile group, a cyano group, and a chlorophenyl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzenecarbonitrile core, with a fluorine atom at the 6-position. At the 2-position, there is a (4-chlorophenyl)(cyano)methyl group . The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups, which can’t be determined without experimental data such as X-ray crystallography or NMR spectroscopy .Applications De Recherche Scientifique

Synthesis of Fluoronitrobenzenesulfonyl Chlorides

Research has demonstrated methods for synthesizing fluoronitrobenzenesulfonyl chlorides, which are valuable intermediates in preparing various pesticides. One approach involves the chlorosulfonation of chlorofluoronitrobenzene, offering an alternative route to expensive precursors. This method uses the Schiemann reaction, oxychlorination, and nitration, starting from dichloronitrobenzene derivatives (Xiao-hua Du et al., 2005).

Synthesis of Fluorobromobiphenyl

Another study outlines a practical synthesis for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs. The method avoids the use of expensive palladium and toxic phenylboronic acid, relying instead on diazotization and coupling reactions, demonstrating an efficient and scalable approach (Yanan Qiu et al., 2009).

Preparation of CH Acid Salts

The interaction of malonic acid esters and malononitriles with trinitrohalobenzenes in the presence of triethylamine has been explored, yielding stable crystalline triethylammonium salts. These salts represent derivatives of 2,4,6-trinitrophenylmalonic acid, highlighting a method for producing brightly colored crystalline compounds with potential applications in material science and organic synthesis (Y. Gololobov et al., 2011).

18F-Labelled Vorozole Analogues

In the field of medical imaging, the development of 18F-labelled vorozole analogues has been reported for use as PET tracers for aromatase. This work involves novel one- and two-step syntheses for labelling, offering insights into the potential application of these compounds in studying enzyme activity in vivo (M. Erlandsson et al., 2008).

Oxidation of Methyl Dihydropyridine Derivatives

The oxidation of sulfur atoms in specific methyl dihydropyridine derivatives has been achieved, leading to compounds with potential pharmacological applications. This study provides a methodological basis for producing sulfinyl derivatives, contributing to the development of novel therapeutic agents (L. Krasnova et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)-cyanomethyl]-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2/c16-11-6-4-10(5-7-11)13(8-18)12-2-1-3-15(17)14(12)9-19/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQXTEPFWJUPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036179.png)

![11-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036180.png)

![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B3036185.png)

![(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036186.png)

![2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3036187.png)

![2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole](/img/structure/B3036189.png)

![(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine](/img/structure/B3036190.png)

![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide](/img/structure/B3036199.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3036201.png)